8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
This compound is a complex heterocyclic structure with intriguing properties. Its systematic name is 2-[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino-2-phenylacetic acid . Let’s break it down:
Core Structure: The compound features a pyrroloquinoline backbone.
Functional Groups:
Biological Relevance: Its unique structure suggests potential bioactivity.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization, acylation, and methylation. Researchers may explore variations of these reactions to access the compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, develop new synthetic methodologies.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Investigate signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related pyrroloquinolines (e.g., derivatives with different substituents).
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-methoxy-9,11,11-trimethyl-3-phenacyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C23H23NO3/c1-14-13-23(2,3)24-21-17(14)10-16(27-4)11-18(21)19(22(24)26)12-20(25)15-8-6-5-7-9-15/h5-11,13,19H,12H2,1-4H3 |
InChI Key |
DFFYCOUTFMELDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)CC(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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